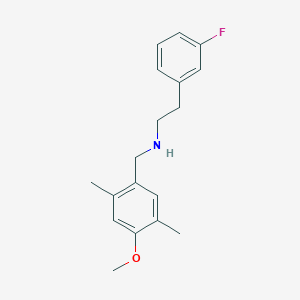
2-(3-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE: is an organic compound that features a combination of fluorophenyl and methoxy-dimethylphenyl groups connected through an ethylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- [2-(3-CHLOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
- [2-(3-BROMOPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
- [2-(3-IODOPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
Uniqueness: The presence of the fluorine atom in [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE imparts unique electronic properties, such as increased electronegativity and stability. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C18H22FNO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H22FNO/c1-13-10-18(21-3)14(2)9-16(13)12-20-8-7-15-5-4-6-17(19)11-15/h4-6,9-11,20H,7-8,12H2,1-3H3 |
Clé InChI |
ZDQMHKXQBVBCIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C)CNCCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


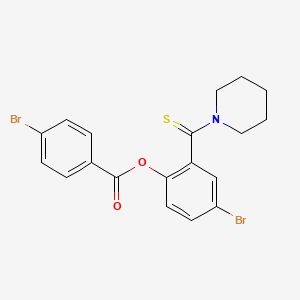
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11660415.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660418.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)
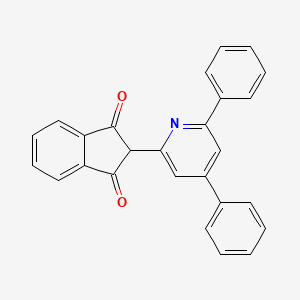
![3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11660439.png)
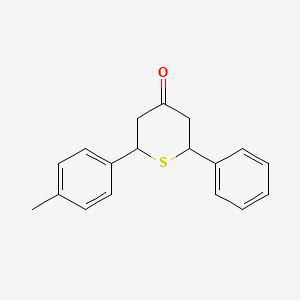
![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)
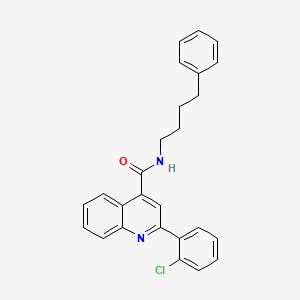
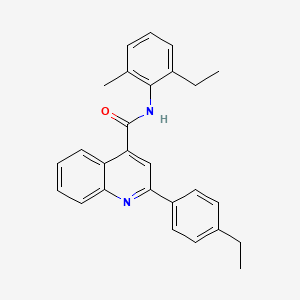
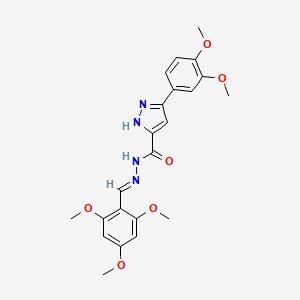
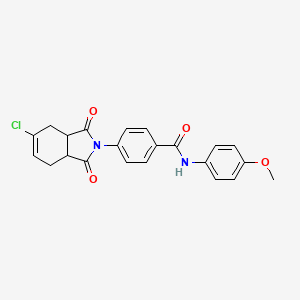
![N-benzyl-N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11660473.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660476.png)
